molecular formula C11H12O4 B12317929 2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one

2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one

Katalognummer: B12317929
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: HBPXCEWRNUIKDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one is a complex organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is known for its unique tricyclic structure, which includes an acrylate group and an oxa-tricyclo nonanone core. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one typically involves the reaction of a suitable precursor with an acrylate reagent under controlled conditions. One common method involves the use of hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-7-yl ester as a starting material . The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one involves its interaction with specific molecular targets and pathways. The acrylate group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one is unique due to its acrylate group, which imparts distinct reactivity and chemical properties. This makes it valuable in various research and industrial applications where specific reactivity is required .

Eigenschaften

Molekularformel

C11H12O4

Molekulargewicht

208.21 g/mol

IUPAC-Name

(5-oxo-4-oxatricyclo[4.2.1.03,7]nonan-9-yl) prop-2-enoate

InChI

InChI=1S/C11H12O4/c1-2-8(12)15-10-5-3-6-7(4-5)14-11(13)9(6)10/h2,5-7,9-10H,1,3-4H2

InChI-Schlüssel

HBPXCEWRNUIKDD-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)OC1C2CC3C1C(=O)OC3C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.